N-(1-cyanocycloheptyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
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Overview
Description
“N-(1-cyanocycloheptyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide” is a complex organic compound. It contains a cycloheptyl group (a seven-membered carbon ring), a fluorophenyl group (a benzene ring with a fluorine atom), an oxazole group (a five-membered ring containing oxygen and nitrogen), and a sulfanyl group (a sulfur atom bonded to a hydrogen atom). The exact properties and uses of this compound would depend on its specific structure and the context in which it is used .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with several different functional groups. The cycloheptyl group would provide a rigid, three-dimensional structure, the fluorophenyl group would add aromaticity and electronegativity, the oxazole group would introduce heteroatomic elements and potential for hydrogen bonding, and the sulfanyl group would add polarity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of several different functional groups means that it could potentially undergo a wide range of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, its melting and boiling points would depend on the strength of intermolecular forces, and its reactivity would be influenced by the presence of various functional groups .Mechanism of Action
Target of Action
The primary target of N-(1-cyanocycloheptyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is the insect ryanodine receptor (RyR) . The RyR is a type of calcium channel found in the membranes of cells, including muscle and nerve cells. It plays a crucial role in the regulation of intracellular calcium levels .
Mode of Action
This compound interacts with its target, the RyR, by binding to it . This would lead to an increase in the release of calcium ions from intracellular stores, causing a disruption in calcium homeostasis .
Biochemical Pathways
The disruption of calcium homeostasis can affect various biochemical pathways. Calcium ions play a key role in many cellular processes, including muscle contraction, neurotransmitter release, and cell growth. Therefore, the activation of RyR by this compound could potentially affect these processes .
Result of Action
The result of the compound’s action is a disruption in the normal functioning of the target organisms. In the case of insects, this could lead to paralysis and death due to the disruption of muscle contraction and other calcium-dependent processes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c20-15-7-5-14(6-8-15)16-11-22-18(25-16)26-12-17(24)23-19(13-21)9-3-1-2-4-10-19/h5-8,11H,1-4,9-10,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBKBCICKFNZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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